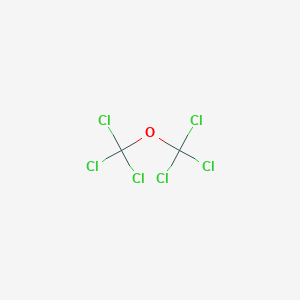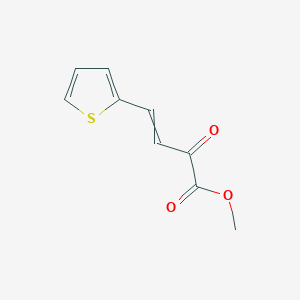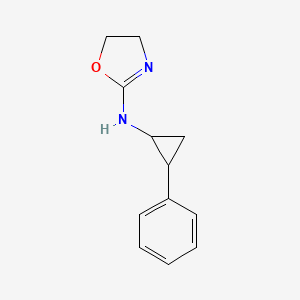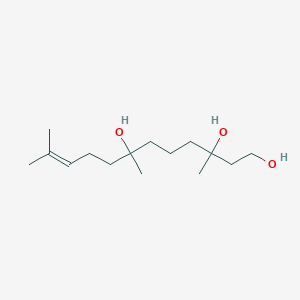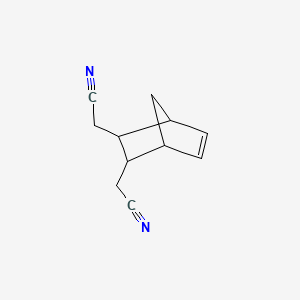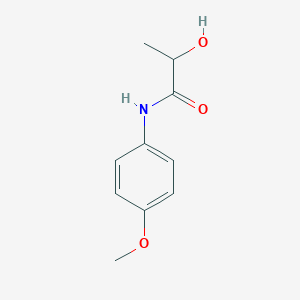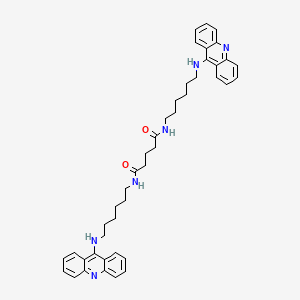![molecular formula C12H23NO3 B14339057 tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate CAS No. 103127-19-1](/img/structure/B14339057.png)
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate is an organic compound with the molecular formula C12H23NO3 It is a carbamate derivative featuring an oxirane (epoxide) ring, which is known for its reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide precursor. One common method involves the use of tert-butyl carbamate and an epoxide-containing compound under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted carbamates depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive oxirane ring.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with various biological molecules. This reactivity makes it useful in modifying proteins and enzymes, potentially altering their activity and function. The carbamate group can also interact with biological targets, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (oxiran-2-ylmethyl)carbamate
- tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
- tert-Butyl [(2R)-oxiran-2-ylmethyl]carbamate
Uniqueness
tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate is unique due to its specific combination of a carbamate group and an oxirane ringThe presence of the oxirane ring allows for unique chemical transformations and interactions with biological molecules, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
103127-19-1 |
|---|---|
Fórmula molecular |
C12H23NO3 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl N-[3-methyl-1-(oxiran-2-yl)butyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-8(2)6-9(10-7-15-10)13-11(14)16-12(3,4)5/h8-10H,6-7H2,1-5H3,(H,13,14) |
Clave InChI |
JPQROVHYTNFLRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1CO1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
